![molecular formula C18H15N5OS B3013013 2-(1H-苯并[d][1,2,3]三唑-1-基)-N-((2-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺 CAS No. 2034207-42-4](/img/structure/B3013013.png)

2-(1H-苯并[d][1,2,3]三唑-1-基)-N-((2-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

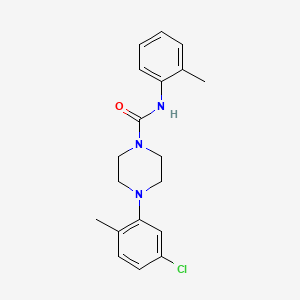

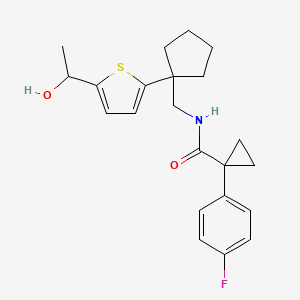

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . This compound also contains a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the overall stability of the molecule .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . These techniques allow for the determination of the electronic and molecular structures of the compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, homoleptic Fe (II) and Os (II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands . They exhibit reversible M (II)/M (III) processes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1H-Benzotriazol-1-yloxytri(pyrrolidinyl)phosphonium hexafluorophosphate”, a similar compound, has a melting point of 154-156 °C (dec.) (lit.), a density of 1.438 at 20℃, and is soluble in methanol .科学研究应用

- Researchers have explored derivatives of this compound as p-type semiconductors in organic field-effect transistors (OFETs) . The 2H-benzo[d][1,2,3]triazole core, branched with different alkynyl donor groups, demonstrated promising electronic properties.

- Nordmann offers 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile, sourcing high-quality raw materials from leading manufacturers .

Organic Electronics and Semiconductors

Fine Chemicals and Raw Materials

Triazole Ring Construction

安全和危害

未来方向

The future directions for the research and development of similar compounds are promising. For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” and similar compounds could have potential applications in medicinal chemistry and drug design.

作用机制

Target of Action

It is known that similar compounds based on a 2h-benzo[d][1,2,3]triazole core are used in organic field-effect transistors (ofets) as p-type semiconductors .

Mode of Action

The compound’s mode of action is primarily through its electronic and molecular structures. The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as a semiconductor in OFET devices .

Biochemical Pathways

It is known that these types of compounds facilitate intramolecular charge transfer (ict) due to their donor–acceptor (d–a) architectures .

Pharmacokinetics

Similar compounds have been shown to exhibit novel properties due to their confined sizes and unique shapes . They also have fewer grain boundaries and defects, which gives rise to better charge-carrier transport properties .

Result of Action

The result of the compound’s action is its application as a p-type semiconductor in OFET devices . Its electronic and molecular structures contribute to its performance as a semiconductor .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, how molecules or polymer chains assemble in the solid state can govern the performance of organic semiconductors . Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .

属性

IUPAC Name |

2-(benzotriazol-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-17(12-23-15-7-2-1-6-14(15)21-22-23)20-11-13-5-3-9-19-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZVHMNJFKQXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)

![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)